Pyridazine (1,2-Diazine) vs. Pyrimidine (1,3-Diazine) Core: Divergent Hydrogen-Bond Acceptor Topology
The target compound incorporates a pyridazine ring (1,2-diazine), featuring two adjacent nitrogen atoms separated by approximately 2.3 Å, whereas the isobaric comparator 4-chloro-6-(2-(1-(methylsulfonyl)piperidin-2-yl)ethyl)pyrimidine (CAS 1316222-75-9; MF: C₁₂H₁₈ClN₃O₂S; MW: 303.81; Purity: 97% from CheMenu, Cat. CM493792) incorporates a pyrimidine ring (1,3-diazine) with nitrogen atoms separated by approximately 3.0 Å . Both compounds share identical molecular formula and molecular weight (303.81 g/mol), identical piperidine-methylsulfonyl-ethyl side chain, and an aryl chloride substituent, making the heterocyclic core the sole differentiating variable . This altered N–N distance modifies the hydrogen-bond acceptor pharmacophore: pyridazine presents a contiguous two-nitrogen acceptor surface, while pyrimidine presents a discontinuous pattern. Pyridazine-containing compounds have been specifically exploited in kinase inhibitor programs (e.g., VEGFR-2, KMO, GSK-3) where the adjacent nitrogen motif engages the hinge region via a bidentate hydrogen-bond interaction distinct from that of pyrimidine-based inhibitors [1][2].
| Evidence Dimension | Heterocyclic core identity: hydrogen-bond acceptor geometry and target engagement modality |
|---|---|
| Target Compound Data | Pyridazine core (1,2-diazine); N1–N2 distance ~2.3 Å; 3-chloro substitution; MF: C₁₂H₁₈ClN₃O₂S; MW: 303.81; Purity: 97% (Bidepharm, Cat. BD603059) |
| Comparator Or Baseline | 4-Chloro-6-(2-(1-(methylsulfonyl)piperidin-2-yl)ethyl)pyrimidine (CAS 1316222-75-9); Pyrimidine core (1,3-diazine); N1–N3 distance ~3.0 Å; 4-chloro substitution; MF: C₁₂H₁₈ClN₃O₂S; MW: 303.81; Purity: 97% (CheMenu, Cat. CM493792) |
| Quantified Difference | Identical molecular formula and molecular weight (303.81 g/mol); heterocyclic core differs (pyridazine vs. pyrimidine); N–N spacing difference ~0.7 Å; chlorine position differs (C3 vs. C4) |
| Conditions | Structural comparison derived from vendor-reported molecular data; binding-mode inference from published pyridazine kinase inhibitor crystallography and SAR literature [1][2] |
Why This Matters
Procurement of the incorrect heterocyclic core (pyrimidine instead of pyridazine) can produce false-negative screening results or misleading SAR, as pyridazine's unique contiguous-nitrogen pharmacophore engages kinase hinge regions and other bidentate H-bond acceptors in a manner not replicable by pyrimidine.
- [1] Yoshida, S. et al. Discovery of N-(6-(5-fluoro-2-(piperidin-1-yl)phenyl)pyridazin-3-yl)-1-(tetrahydro-2H-pyran-4-yl)methanesulfonamide as a brain-permeable and metabolically stable kynurenine monooxygenase inhibitor. Bioorg. Med. Chem. Lett. 2021, 44, 128115. DOI: 10.1016/j.bmcl.2021.128115. View Source
- [2] Watterson, D.M. et al. Pyridazine compounds, compositions and methods. U.S. Patent (2005). Describes pyridazine-based GSK-3 inhibitors exploiting the contiguous nitrogen pharmacophore. View Source
